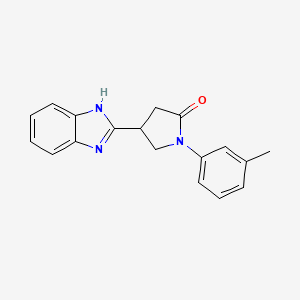

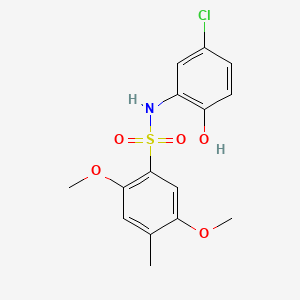

![molecular formula C9H15N3O B2809932 [1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine CAS No. 1239730-19-8](/img/structure/B2809932.png)

[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are an important class of heterocyclic compounds and have been widely studied due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of oxadiazoles has gained momentum due to their versatility in drug discovery . Various synthetic routes for 2, 5-disubstituted 1,3,4-oxadiazole, and their derived products have been reported . For instance, a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles has been reported . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse. For instance, the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Aplicaciones Científicas De Investigación

1. Synthesis and Characterization

A significant application of compounds related to [1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine is in the field of synthesis and characterization of heterocyclic compounds. For instance, compounds containing the 1,2,4-oxadiazole ring have been synthesized and characterized, with their structures elucidated through various spectral and analytical methods. These include derivatives of 1,3,4-oxadiazole, which have been synthesized and evaluated for their antimicrobial and antioxidant activities (Saundane, 2013). Another study focused on the synthesis of 1,3,4-oxadiazole derivatives with pyridin-3-yl and thiadiazol-2-yl moieties, characterized through spectral data, and evaluated for their antimicrobial activities (El‐Sayed, 2008).

2. Energetic Material Precursors

Compounds with the 1,2,4-oxadiazole ring have been explored as energetic material precursors. For instance, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, an energetic material precursor, was synthesized and characterized, showing potential in this domain due to its specific molecular structure and properties (Zhu, 2021).

3. Development of Insensitive Energetic Materials

The synthesis and characterization of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, and its derivatives for use as insensitive energetic materials, highlight the importance of such compounds in enhancing the safety and stability of energetic materials (Yu, 2017).

4. Photolytic Reactions and Molecular Rearrangements

These compounds also play a role in photolytic reactions and molecular rearrangements. For instance, the photochemistry of 3,5-disubstituted 1,2,4-oxadiazoles has been studied, revealing their potential in forming 1,2,4-triazoles, indazoles, and benzimidazoles through photolytic species capture and heterolytic cleavage of the ring O−N bond (Buscemi, 1996).

Propiedades

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-11-8(13-12-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMVPJFOFMVZEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)

![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)

![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)

![2-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2809866.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)

![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)